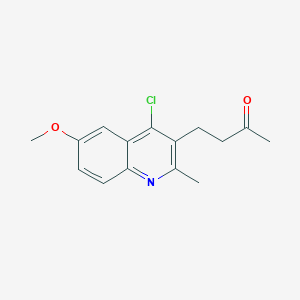

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

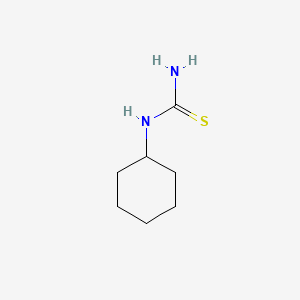

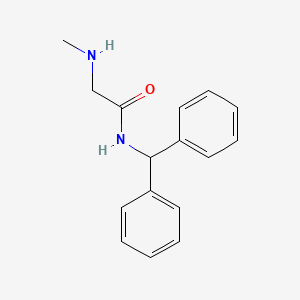

“4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one” is an organic compound that likely contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinoline ring, with chloro, methoxy, and methyl substituents at the 4, 6, and 2 positions, respectively . The butan-2-one group would be attached to the quinoline ring .Chemical Reactions Analysis

As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the chloro, methoxy, and methyl groups would likely influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxy group and the nonpolar methyl and chloro groups would likely affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediate Formation

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one and its derivatives are synthesized through various techniques, primarily focusing on modifications of quinoline compounds to achieve desired properties. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol involves a series of reactions starting from 2-methyl-3-nitrophenol, showcasing the complex steps involved in crafting such compounds (Chenhon, 2015). Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a multi-step process including cyclization, nitrification, and chlorination, highlighting the intricate procedures required to obtain specific quinoline derivatives (Zhao, Lei, & Guo, 2017).

Applications in Tubulin-Polymerization Inhibition and Antimicrobial Activities

Some derivatives of 4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one exhibit significant biological activities. For example, certain compounds have been discovered as potent tubulin-polymerization inhibitors, with activities against tubulin assembly and colchicine binding, suggesting their utility in cancer treatment through disruption of microtubule formation (Wang et al., 2014). Additionally, a series of novel 2-chloroquinolin-3-yl ester derivatives, synthesized from 2-chloroquinoline-3-carbaldehyde, demonstrated antimicrobial activities against various bacterial and fungal species, further exemplifying the potential of these compounds in therapeutic applications (Tabassum et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action. Given the wide range of applications of quinoline derivatives, this compound could have potential uses in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-9(18)4-6-12-10(2)17-14-7-5-11(19-3)8-13(14)15(12)16/h5,7-8H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVYBTVDLFICII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355899 |

Source

|

| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

CAS RN |

64375-68-4 |

Source

|

| Record name | 4-(4-chloro-6-methoxy-2-methylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)